Clevidipine Impurity 8 is a degradation product associated with the synthesis of clevidipine butyrate, a dihydropyridine calcium channel blocker utilized for the rapid reduction of arterial blood pressure during surgical procedures. This compound is significant in pharmaceutical quality control and stability evaluations due to its implications in the safety and efficacy of clevidipine formulations .
Chemically, Clevidipine Impurity 8 is classified as a pyridine derivative, specifically a methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate. It falls under the category of organic compounds that are relevant in medicinal chemistry due to their pharmacological properties.
The synthesis of Clevidipine Impurity 8 primarily involves the reaction of specific precursors under controlled conditions. A notable method includes reacting 4-(2,3-dichlorobenzene) butyl-3-alkene-2-ketone with methyl acetoacetate, which leads to the formation of this impurity as a byproduct during the synthesis of clevidipine butyrate .
The synthesis process typically requires an inert atmosphere (such as argon) and involves several steps:
The molecular formula for Clevidipine Impurity 8 is , with a molecular weight of approximately . The structure features a pyridine ring substituted with two chlorine atoms and various alkyl groups.
Clevidipine Impurity 8 can undergo several chemical reactions, including:
These reactions are essential for understanding its stability and interactions in biological systems.
Clevidipine Impurity 8 primarily targets voltage-dependent L-type calcium channels, inhibiting calcium influx into myocardial and vascular smooth muscle cells. This action results in vasodilation and a subsequent reduction in blood pressure .
The pharmacokinetics of Clevidipine Impurity 8 indicate rapid onset and offset effects upon administration, making it suitable for acute management scenarios in clinical settings. The compound is rapidly metabolized into inactive metabolites by esterases present in arterial blood .
Relevant analyses have shown that maintaining optimal storage conditions is crucial for preserving its integrity as an impurity in pharmaceutical formulations .
Clevidipine Impurity 8 has significant applications in scientific research, particularly in:
Clevidipine Impurity 8 is systematically named as methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate according to IUPAC conventions [1] [5]. This nomenclature specifies:
Alternative designations include Clevidipine Impurity G and methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate, reflecting its role as a synthesis intermediate or degradation product of clevidipine [5] [7].
The compound’s definitive identification is established through:
Table 1: Molecular Identity Specifications
Parameter | Value |
---|---|
Empirical Formula | C₁₅H₁₃Cl₂NO₂ |
Exact Mass | 309.0323 g/mol |
CAS Registry | 105383-68-4 |
XLogP3 | 4.28 [5] |
This CAS number is globally recognized in regulatory documentation and chemical databases for quality control of clevidipine formulations [1] [7].
Although explicit spectral data are limited in public literature, regulatory-grade characterization typically includes:
Suppliers provide certificates of analysis with validated spectroscopic data compliant with ICH Q6A guidelines [1] [7].
The structural relationship between Impurity 8 and clevidipine reveals critical differences:
Table 2: Structural Comparison with Parent Drug
Feature | Clevidipine Impurity 8 | Clevidipine (Parent Drug) |
---|---|---|
Molecular Formula | C₁₅H₁₃Cl₂NO₂ | C₂₁H₂₃Cl₂NO₆ |
Molecular Weight | 310.18 g/mol | 456.32 g/mol [4] |
Core Structure | Pyridine (aromatic) | 1,4-Dihydropyridine (reduced) |
C3 Substituent | –COOCH₃ | –COOCH₃ |
C5 Substituent | –H | –CH₂OCOC₃H₇ (butyroxymethyl ester) |
Notably, Impurity 8:
Key stereochemical attributes include:
Table 3: Stereochemical and Isomeric Profile
Property | Status in Impurity 8 |
---|---|
Chiral Centers | Absent |
Stereoisomers | Not applicable |
Positional Isomers | Theoretically possible, but not observed in synthesis |
Tautomeric Forms | Not feasible |
These characteristics simplify analytical control strategies compared to chiral dihydropyridine impurities [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7